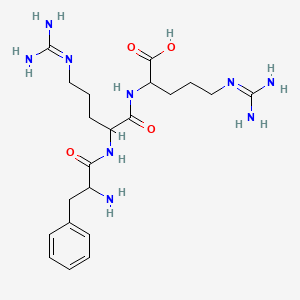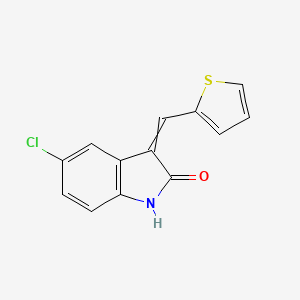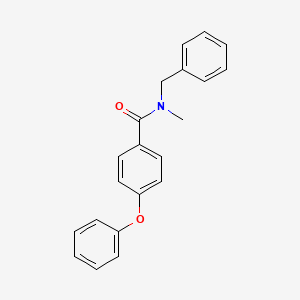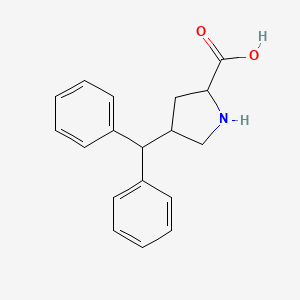![molecular formula C17H23FN2O3S B15155850 N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B15155850.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexenyl group, a fluorophenyl group, and a methylsulfonyl group, making it a unique molecule with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps, starting with the preparation of the cyclohexenyl and fluorophenyl intermediates. These intermediates are then subjected to various reaction conditions to form the final compound. Common synthetic routes include:
Cyclohexenyl Intermediate Preparation: This involves the reaction of cyclohexene with appropriate reagents to introduce the desired functional groups.
Fluorophenyl Intermediate Preparation:
Coupling Reactions: The cyclohexenyl and fluorophenyl intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, use of efficient catalysts, and implementation of purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- 2-(1-Cyclohexenyl)ethylamine
- Cyclohexenone
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the fluorophenyl and methylsulfonyl groups, in particular, distinguishes it from other similar compounds and contributes to its specific reactivity and biological activity.
特性
分子式 |
C17H23FN2O3S |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-fluoro-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C17H23FN2O3S/c1-24(22,23)20(16-10-6-5-9-15(16)18)13-17(21)19-12-11-14-7-3-2-4-8-14/h5-7,9-10H,2-4,8,11-13H2,1H3,(H,19,21) |
InChIキー |
PREMSACURQJUGG-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)N(CC(=O)NCCC1=CCCCC1)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(butylsulfanyl)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15155776.png)

![N-(2-chlorobenzyl)-2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]acetamide](/img/structure/B15155789.png)
![N-(5-fluoro-2-methylphenyl)-2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15155794.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B15155804.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B15155814.png)

![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(prop-2-en-1-yl)benzamide](/img/structure/B15155825.png)
![N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B15155833.png)
![4-(4-methoxyphenyl)-12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B15155839.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15155862.png)
![1-{2-[(2-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155863.png)
